molecular formula C9H4ClNO4 B15336624 4-Chloro-8-nitrocoumarin

4-Chloro-8-nitrocoumarin

Cat. No.: B15336624
M. Wt: 225.58 g/mol
InChI Key: RRPMAMNZHUCBMU-UHFFFAOYSA-N
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Description

4-Chloro-8-nitrocoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzopyrone structure, which consists of a benzene ring fused to a pyrone ring this compound is notable for its chloro and nitro substituents, which confer unique chemical and biological properties

Preparation Methods

The synthesis of 4-Chloro-8-nitrocoumarin typically involves the reaction of 4-chlororesorcinol with ethyl acetoacetate in the presence of a catalyst, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

4-Chloro-8-nitrocoumarin undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include sodium borohydride for reduction, and various amines for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The biological activity of 4-Chloro-8-nitrocoumarin is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and DNA, leading to antimicrobial and anticancer effects. The chloro group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

4-Chloro-8-nitrocoumarin can be compared with other coumarin derivatives such as 4-hydroxy-3-nitrocoumarin and 4-chloro-3-nitrocoumarin. While these compounds share a similar core structure, the presence and position of substituents significantly influence their chemical reactivity and biological activity. For instance, 4-hydroxy-3-nitrocoumarin exhibits stronger hydrogen bonding interactions due to the hydroxyl group, whereas 4-chloro-3-nitrocoumarin has enhanced electrophilic properties due to the chloro and nitro groups .

Properties

Molecular Formula

C9H4ClNO4

Molecular Weight

225.58 g/mol

IUPAC Name

4-chloro-8-nitrochromen-2-one

InChI

InChI=1S/C9H4ClNO4/c10-6-4-8(12)15-9-5(6)2-1-3-7(9)11(13)14/h1-4H

InChI Key

RRPMAMNZHUCBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2Cl

Origin of Product

United States

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